2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide
Description
Properties
IUPAC Name |
2-(3-methoxypropyl)-3H-isoindol-1-imine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.BrH/c1-15-8-4-7-14-9-10-5-2-3-6-11(10)12(14)13;/h2-3,5-6,13H,4,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAJWDGMOYHSSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=CC=CC=C2C1=N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide typically involves the reaction of isoindoline with 3-methoxypropylamine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the use of a suitable solvent such as dichloromethane or ethanol is common. The reaction mixture is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium iodide or potassium fluoride.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted isoindolines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other hydrobromide salts and heterocyclic molecules:
- Eletriptan Hydrobromide : A selective serotonin receptor agonist with an indole core substituted with a sulfonyl group and pyrrolidinylmethyl chain. Unlike 2-(3-methoxypropyl)isoindolin-1-imine, eletriptan’s indole structure and sulfonyl group confer specificity for 5-HT1B/1D receptors, making it effective in migraine treatment .
- Dextromethorphan Hydrobromide : A morphinan derivative with antitussive and NMDA receptor antagonist properties. Its hydrobromide salt form improves solubility, similar to the target compound, but its fused tricyclic structure contrasts with the isoindolin-imine scaffold .
Pharmacological Profile
The absence of a sulfonyl or morphinan group in this compound suggests divergent receptor interactions compared to eletriptan or dextromethorphan. Its imine group may enable chelation or covalent binding, a feature absent in the reference compounds.
Physicochemical Properties
*Dextromethorphan HBr molecular weight calculated from empirical formula C18H25NO·HBr.
The methoxypropyl group in the target compound may confer better aqueous solubility than dextromethorphan hydrobromide but lower than eletriptan hydrobromide. Its isoindolin-imine core, however, could reduce metabolic stability compared to eletriptan’s indole scaffold.
Biological Activity
2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1052406-55-9
- Molecular Formula : C13H16BrN
- Molecular Weight : 273.18 g/mol
The biological activity of this compound is thought to involve several mechanisms:
- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : It may inhibit specific enzymes that play critical roles in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
Anticancer Activity
Research has indicated that isoindoline derivatives exhibit anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
Antimicrobial Properties
Some derivatives have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic processes.
Neuroprotective Effects
There is emerging evidence suggesting that isoindoline compounds may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease through the modulation of neuroinflammatory responses.
Data Table: Biological Activities of Related Compounds
Study on Anticancer Properties
In a recent study, the effects of various isoindoline derivatives on cancer cell lines were investigated. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity against breast and lung cancer cells. The study highlighted the role of these compounds in inducing apoptosis through mitochondrial pathways.
Research on Antimicrobial Activity
A comparative analysis was conducted to evaluate the antimicrobial efficacy of several isoindoline derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives showed promising activity, suggesting potential applications in developing new antimicrobial agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
